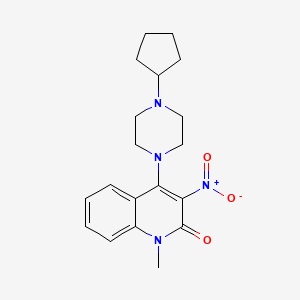

4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Description

4-(4-Cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a quinolinone derivative featuring a piperazine ring substituted with a cyclopentyl group at the 4-position of the quinolinone core. The nitro group at the 3-position and the methyl group at the 1-position contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-20-16-9-5-4-8-15(16)17(18(19(20)24)23(25)26)22-12-10-21(11-13-22)14-6-2-3-7-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBZXSWGCAYMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a cyclopentylpiperazine moiety and a nitro group. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both nitrogenous and aromatic groups.

Anticancer Properties

Research indicates that compounds similar to 4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can inhibit cell growth in liver, breast, colon, gastric, and endometrial cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxicity of Piperazine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HUH7 | 5.0 | Apoptosis induction |

| Compound B | MCF7 | 3.2 | Cell cycle arrest |

| 4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one | A549 | TBD | TBD |

Note: TBD = To Be Determined

The anticancer activity of 4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is hypothesized to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, similar compounds have been identified as inhibitors of CYP51 and CYP5122A1, enzymes critical for sterol biosynthesis in pathogens like Leishmania, which could also translate to effects on human cancer cells .

Case Study 1: In Vitro Analysis

In a study evaluating the cytotoxic effects of various piperazine derivatives on A549 lung cancer cells, it was found that several derivatives exhibited IC50 values in the low micromolar range. The study highlighted that modifications on the piperazine ring significantly influenced the biological activity of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the quinoline ring could enhance or diminish the anticancer activity. Compounds with electron-withdrawing groups showed increased potency against selected cancer cell lines, indicating that electronic properties play a crucial role in their biological efficacy .

Comparison with Similar Compounds

BMS-684 (4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one)

- Structural Differences : The benzhydryl (diphenylmethyl) group replaces the cyclopentyl substituent on the piperazine ring.

- Molecular Weight : 454.53 g/mol (C₂₇H₂₆N₄O₃) .

- Biological Activity : Potent DGKα inhibitor (EC₅₀ = 0.54 µM in YFP-DGKα translocation assays). Induces membrane translocation of DGKα without activating T-cell receptors (TCRs), making it a candidate for checkpoint inhibition .

- Solubility : 10 mM in DMSO .

4-(4-Benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

- Structural Differences : Benzyl (C₆H₅CH₂) and phenyl groups replace the cyclopentyl and methyl groups, respectively.

- Molecular Weight : ~433.5 g/mol (C₂₆H₂₄N₄O₃) .

- Biological Activity: No direct activity data provided, but the phenyl group at the 1-position may enhance aromatic interactions in target binding compared to the methyl group in the target compound .

7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one

MHY2251 (2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one)

- Structural Differences: Dihydroquinazolinone core with a benzodioxole substituent.

- Molecular Weight : ~296.3 g/mol (C₁₅H₁₂N₂O₃) .

- Biological Activity: SIRT1 inhibitor with apoptosis-inducing properties in cancer cells. Demonstrates how core modifications (e.g., dihydroquinazolinone vs. quinolinone) shift biological targets .

Comparative Data Table

*Calculated based on formula C₂₃H₂₇N₅O₃.

Key Findings and Implications

- Structural-Activity Relationships (SAR): The piperazine ring is critical for DGKα inhibition, as seen in BMS-684 . Bulky substituents (e.g., benzhydryl in BMS-684) enhance target engagement but may reduce solubility compared to cyclopentyl groups. Core modifications (e.g., thienopyrimidinone vs. quinolinone) drastically alter target selectivity .

- Pharmacological Potential: The target compound’s cyclopentyl group may offer a balance between solubility and binding affinity, warranting further testing in DGKα-related assays. Quinolinone derivatives with nitro groups show promise in immune modulation, as demonstrated by BMS-684 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.